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Compound of Interest

Compound Name: (2,6-Dihydroxyphenyl)boronic acid

Cat. No.: B1386938 Get Quote

Introduction: The Unique Standing of (2,6-
Dihydroxyphenyl)boronic Acid in Drug Discovery
Boronic acids have carved a significant niche in medicinal chemistry, transitioning from

versatile synthetic intermediates to key pharmacophores in FDA-approved drugs.[1][2] Their

ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl

groups of serine and threonine residues in enzyme active sites, has been a cornerstone of their

success.[3] Among the vast landscape of substituted phenylboronic acids, (2,6-
Dihydroxyphenyl)boronic acid emerges as a compound of particular interest. Its structure,

featuring a boronic acid moiety flanked by two hydroxyl groups in the ortho positions, presents

a unique catechol-like arrangement that bestows it with distinct chemical properties and

therapeutic potential.

This guide provides an in-depth exploration of (2,6-Dihydroxyphenyl)boronic acid in

medicinal chemistry, offering detailed application notes and protocols for researchers,

scientists, and drug development professionals. We will delve into its synthesis, its application

as an enzyme inhibitor and a recognition motif in fluorescent probes, and its utility as a building

block in the synthesis of complex bioactive molecules.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2,6-Dihydroxyphenyl)boronic
acid is fundamental to its effective application.
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Property Value Reference

CAS Number 848409-34-7 [4][5]

Molecular Formula C₆H₇BO₄ [4]

Molecular Weight 153.93 g/mol [4]

Appearance
Typically a white to off-white or

yellow powder
[6]

Solubility

Soluble in polar organic

solvents like DMSO and

methanol. The hydroxyl groups

enhance its solubility in polar

solvents.

[6]

Synthesis of (2,6-Dihydroxyphenyl)boronic Acid
The synthesis of hydroxyphenylboronic acids often requires a protection strategy for the

hydroxyl groups to prevent interference with the borylation step. A common approach involves

the protection of a starting bromophenol, followed by a Grignard reaction or lithium-halogen

exchange, reaction with a borate ester, and subsequent deprotection.[7]

Protocol 1: Synthesis via Grignard Reaction
This protocol outlines a general and robust method for the synthesis of (2,6-
Dihydroxyphenyl)boronic acid starting from 2,6-dibromophenol.

Workflow for the Synthesis of (2,6-Dihydroxyphenyl)boronic acid

2,6-Dibromophenol Protection of Hydroxyl Group
(e.g., with MOM-Cl)

1. Protected 2,6-Dibromophenol Grignard Reagent Formation
(Mg, THF)

2. Aryl Grignard Reagent Reaction with Trialkyl Borate
(e.g., B(OMe)₃)

3. Boronate Ester Intermediate Acidic Hydrolysis and Deprotection
(e.g., HCl)

4. (2,6-Dihydroxyphenyl)boronic acid

Click to download full resolution via product page

Caption: A generalized synthetic workflow for (2,6-Dihydroxyphenyl)boronic acid.

Step-by-Step Methodology:
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Protection of the Hydroxyl Group:

Dissolve 2,6-dibromophenol in an appropriate anhydrous solvent (e.g., dichloromethane).

Add a suitable base (e.g., diisopropylethylamine).

Slowly add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), at 0°C.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Work up the reaction by washing with water and brine, dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the protected 2,6-dibromophenol by column chromatography.

Formation of the Grignard Reagent:

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g.,

argon).

Add a small crystal of iodine to initiate the reaction.

Dissolve the protected 2,6-dibromophenol in anhydrous tetrahydrofuran (THF) and add it

dropwise to the magnesium suspension.

Maintain a gentle reflux to sustain the reaction. The disappearance of magnesium

indicates the formation of the Grignard reagent.

Reaction with Trialkyl Borate:

Cool the Grignard reagent to -78°C.

Slowly add a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF.

Stir the reaction mixture at -78°C for a few hours and then allow it to slowly warm to room

temperature overnight.
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Hydrolysis and Deprotection:

Quench the reaction by slowly adding it to a cold aqueous solution of a strong acid (e.g.,

HCl).

The acidic conditions will hydrolyze the boronate ester and simultaneously remove the

MOM protecting group.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield (2,6-
Dihydroxyphenyl)boronic acid.

Applications in Medicinal Chemistry
The unique structural features of (2,6-Dihydroxyphenyl)boronic acid make it a compelling

candidate for several applications in drug discovery.

Enzyme Inhibition: Targeting Metallo- and Serine
Proteases
The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases,

where it forms a tetrahedral intermediate with the catalytic serine residue.[8] Furthermore, the

catechol-like structure of (2,6-Dihydroxyphenyl)boronic acid suggests its potential as an

inhibitor of metalloproteinases, where the dihydroxyl groups can chelate the active site metal

ion (e.g., Zn²⁺).[9]

Hypothesized Inhibition Mechanism of a Metalloproteinase

Caption: Proposed chelation of a metal ion by (2,6-Dihydroxyphenyl)boronic acid.

Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a general method to determine the half-maximal inhibitory concentration

(IC₅₀) of (2,6-Dihydroxyphenyl)boronic acid against a target enzyme, which can be adapted
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from protocols for similar phenolic compounds.[3]

Materials:

Target enzyme (e.g., a matrix metalloproteinase)

Enzyme-specific fluorogenic or chromogenic substrate

(2,6-Dihydroxyphenyl)boronic acid (stock solution in DMSO)

Assay buffer (optimized for the target enzyme)

96-well microplates (black plates for fluorescence assays)

Microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of (2,6-Dihydroxyphenyl)boronic acid (e.g., 10 mM in DMSO).

Perform serial dilutions of the stock solution in assay buffer to create a range of

concentrations for the dose-response curve. Ensure the final DMSO concentration is

constant in all wells (typically ≤ 1%).

Prepare working solutions of the enzyme and substrate in the assay buffer.

Assay Setup:

In a 96-well plate, add to each well:

Assay buffer

A fixed volume of the enzyme solution

Varying concentrations of the (2,6-Dihydroxyphenyl)boronic acid solution
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A control well with enzyme and buffer (containing the same final concentration of

DMSO) but no inhibitor.

A blank well with buffer and substrate but no enzyme.

Pre-incubate the plate at the optimal temperature for the enzyme for a set time (e.g., 15

minutes) to allow for inhibitor binding.

Initiate and Monitor the Reaction:

Initiate the reaction by adding the substrate to all wells.

Immediately begin monitoring the change in fluorescence or absorbance over time using a

microplate reader.

Data Analysis:

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

Determine the percentage of inhibition for each concentration of (2,6-
Dihydroxyphenyl)boronic acid compared to the uninhibited control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Fluorescent Probes for Saccharide and Metal Ion
Sensing
The ability of boronic acids to reversibly bind with diols makes them excellent candidates for

developing fluorescent sensors for saccharides.[10] The binding event alters the electronic

properties of the boronic acid, which can modulate the fluorescence of an attached fluorophore.

[11] The catechol-like nature of (2,6-Dihydroxyphenyl)boronic acid also makes it a potential

scaffold for fluorescent sensors for metal ions, where chelation of the metal ion would lead to a

change in fluorescence.[6]

Principle of a "Turn-On" Fluorescent Sensor
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Fluorophore-(2,6-Dihydroxyphenyl)boronic acid Conjugate
(Low Fluorescence)

Analyte Binding
(e.g., Saccharide or Metal Ion)

1. Analyte-Bound Complex
(High Fluorescence)

2.

Click to download full resolution via product page

Caption: General mechanism of a "turn-on" fluorescent sensor.

Protocol 3: Synthesis of a Fluorescent Probe and
Sensing Application
This protocol describes a general approach to synthesize a fluorescent probe by coupling (2,6-
Dihydroxyphenyl)boronic acid to a fluorophore and its subsequent use in a sensing

application.

Step-by-Step Synthesis and Application:

Synthesis of the Fluorescent Probe:

Select a fluorophore with a reactive group (e.g., an amine or a halide) that can be coupled

to the phenyl ring of (2,6-Dihydroxyphenyl)boronic acid.

Protect the hydroxyl groups of (2,6-Dihydroxyphenyl)boronic acid as described in

Protocol 1.

Perform a coupling reaction, such as a Suzuki coupling if the fluorophore has a halide, or

a nucleophilic aromatic substitution.

Deprotect the hydroxyl groups under acidic conditions.

Purify the final fluorescent probe using column chromatography and characterize it using

NMR and mass spectrometry.

Fluorescence Titration Experiment:

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO/water

mixture).
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In a cuvette, add a fixed concentration of the fluorescent probe solution.

Record the initial fluorescence spectrum.

Incrementally add small aliquots of a stock solution of the analyte (e.g., glucose or a metal

salt).

After each addition, record the fluorescence spectrum.

Plot the change in fluorescence intensity against the analyte concentration to determine

the binding affinity (Kₐ) and the limit of detection (LOD).

Building Block in Suzuki-Miyaura Cross-Coupling
Reactions
(2,6-Dihydroxyphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-

coupling reactions for the synthesis of complex biaryl structures, which are common motifs in

bioactive molecules.[12] The hydroxyl groups can influence the electronic properties of the

boronic acid and may require protection depending on the reaction conditions.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using

(2,6-Dihydroxyphenyl)boronic acid.

Materials:

(2,6-Dihydroxyphenyl)boronic acid (or a protected derivative)

Aryl halide or triflate coupling partner

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

Reaction vessel suitable for inert atmosphere reactions
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Procedure:

Reaction Setup:

In a reaction vessel, combine (2,6-Dihydroxyphenyl)boronic acid, the aryl halide/triflate,

the palladium catalyst, and the base under an inert atmosphere.

Add the degassed solvent(s).

Reaction Execution:

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

Stir the reaction until completion, monitoring by TLC or LC-MS.

Work-up and Purification:

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives
(2,6-Dihydroxyphenyl)boronic acid represents a promising, yet underexplored, scaffold in

medicinal chemistry. Its unique catechol-boronic acid arrangement offers intriguing possibilities

for the design of novel enzyme inhibitors, particularly for metalloproteinases, and for the

development of selective fluorescent sensors. The synthetic protocols provided herein serve as

a foundation for researchers to further explore and unlock the full potential of this versatile

molecule in the pursuit of new therapeutic agents and diagnostic tools. Future research should

focus on the synthesis and biological evaluation of a wider range of derivatives of (2,6-
Dihydroxyphenyl)boronic acid to fully elucidate its structure-activity relationships and expand

its application in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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